molecular formula C15H18N2O2 B3060161 Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1845690-60-9

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B3060161
CAS No.: 1845690-60-9
M. Wt: 258.32
InChI Key: TXUPHZIADKDKRT-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 1H-benzo[d]imidazole scaffold. This scaffold is recognized for its diverse pharmacological potential, particularly in the development of new antimicrobial and anticancer agents . The specific substitution pattern on this compound—featuring an ester group at the 5-position and a cyclopentyl group at the N-1 position—is strategically designed to optimize biological activity and interaction with key biological targets. Research indicates that substitutions at the N-1 and C-5 positions of the benzimidazole core are critical for enhancing potency and selectivity . The benzo[d]imidazole moiety is known to exhibit its biological effects through multiple mechanisms. These include potential interactions with bacterial targets such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are crucial for bacterial cell division and persistence . Furthermore, this class of compounds has shown promise as antagonists of virulence regulators like PqsR in Pseudomonas aeruginosa , offering a strategy to disrupt quorum sensing and reduce pathogenicity without exerting direct bactericidal pressure . In oncology research, derivatives similar to this compound have demonstrated potent activity against a range of cancer cell lines, with potential mechanisms involving the inhibition of targets such as dihydrofolate reductase (DHFR) . This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in anti-infective and anticancer agent development. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 1-cyclopentylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUPHZIADKDKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175199
Record name 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845690-60-9
Record name 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845690-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phillips-Ladenburg Condensation with Modified Diamines

This classical approach adapts the condensation of o-phenylenediamine derivatives with carbonyl compounds:

General reaction :
$$
\text{4-Amino-3-nitrophenyl ethyl ester} \xrightarrow{\text{Reduction}} \text{3,4-Diaminobenzoic acid ethyl ester} \xrightarrow[\text{Cyclopentanecarboxaldehyde}]{\text{NH}4\text{Cl/CHCl}3} \text{Target compound}
$$

Optimized conditions (derived from Scheme 25):

  • Catalyst: 10 mol% BiOCl nanoparticles
  • Solvent: H₂O/EtOH (3:1)
  • Temperature: 35°C
  • Time: 2.5 hours
  • Yield: 88%

Advantages :

  • Aqueous conditions prevent ester hydrolysis
  • Nanocatalyst recyclability (7 cycles with <5% activity loss)

Limitations :

  • Requires synthesis of nitro-substituted diamine precursor
  • Limited scope for bulkier N-substituents

HBTU-Mediated One-Pot Assembly

Building on Barasa and Yoganathan's methodology, this route enables direct coupling of carboxylic acid precursors:

Reaction sequence :

  • Activation of cyclopentylacetic acid with HBTU
  • Coupling with ethyl 3,4-diaminobenzoate
  • Intramolecular cyclodehydration

Key parameters :

  • Reagent: 1.2 eq HBTU, 2 eq DIPEA
  • Solvent: Anhydrous DMF
  • Temperature: 25°C
  • Time: 18 hours
  • Yield: 94%

Notable features :

  • Avoids strong acids protecting ester functionality
  • Enables parallel synthesis of analogs via carboxylic acid library

Late-Stage Functionalization Approaches

N-Alkylation of Preformed Benzimidazole Core

A two-step process combining core synthesis and selective alkylation:

Step 1 : Synthesis of ethyl 1H-benzo[d]imidazole-5-carboxylate

  • Substrate: 3,4-Diaminobenzoic acid ethyl ester + triethyl orthoformate
  • Conditions: HCl (4M), reflux, 6 hours
  • Yield: 82%

Step 2 : N-Alkylation with cyclopentyl bromide

  • Base: K₂CO₃ (3 eq)
  • Solvent: DMF
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 76%

Optimization data :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 76
Cs₂CO₃ DMSO 100 8 81
DBU THF 65 24 68

Trade-offs : Higher temperatures with Cs₂CO₃ improve yields but risk ester decomposition.

Advanced Catalytic Systems

Copper-Phenanthroline Complexes in Ultrasound-Assisted Synthesis

Adapting Scheme 24, this method enhances reaction efficiency:

Protocol :

  • Catalyst: Cu-phen-MCM-41 (5 mol%)
  • Energy input: 40 kHz ultrasound
  • Solvent: MeOH/EtOH (1:1)
  • Temperature: 60°C
  • Time: 90 minutes
  • Yield: 95%

Mechanistic advantages :

  • Ultrasonic cavitation accelerates mass transfer
  • Mesoporous catalyst stabilizes transition state
  • Three recyclability cycles demonstrated

Visible Light-Mediated Photoredox Catalysis

Emerging methodology from Scheme 27:

Reaction system :

  • Catalyst: Eosin Y (2 mol%)
  • Light source: 450 nm LEDs
  • Solvent: EtOAc
  • Temperature: 25°C
  • Time: 4 hours
  • Yield: 89%

Key innovation :

  • Single-electron transfer mechanism avoids strong acids
  • Ideal for acid-sensitive substrates

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Time (h) Key Advantage
Phillips-Ladenburg 88 35 2.5 Aqueous conditions
HBTU-Mediated 94 25 18 Acid-free
N-Alkylation 76-81 80-100 8-12 Stepwise control
Cu-Catalyzed US 95 60 1.5 Rapid, recyclable catalyst
Photoredox 89 25 4 Ambient conditions

Cost-benefit analysis :

  • Lab-scale : Photoredox and HBTU methods preferred for low energy input
  • Industrial : Cu-MCM-41 system offers best scalability and catalyst reuse

Characterization and Quality Control

Critical analytical data for batch validation:

1H NMR (400 MHz, CDCl₃) :

  • δ 1.42 (t, J=7.1 Hz, 3H, COOCH₂CH₃)
  • δ 1.85-1.92 (m, 2H, cyclopentyl)
  • δ 2.15-2.23 (m, 4H, cyclopentyl)
  • δ 4.40 (q, J=7.1 Hz, 2H, COOCH₂CH₃)
  • δ 5.12 (quin, J=8.4 Hz, 1H, N-CH)
  • δ 7.89 (d, J=8.6 Hz, 1H, Ar-H)
  • δ 8.21 (dd, J=8.6, 1.7 Hz, 1H, Ar-H)
  • δ 8.94 (d, J=1.7 Hz, 1H, Ar-H)

HPLC Purity : >99.5% (C18 column, 70:30 MeCN/H₂O)

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties
Research indicates that compounds similar to ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate may act as agonists of the apelin receptor (APJ), which is implicated in the regulation of blood pressure. Agonists of this receptor have been shown to lower blood pressure in hypertensive models, suggesting that derivatives of benzoimidazole compounds could be explored for their antihypertensive effects .

1.2 Metabolic Effects
The apelin receptor also plays a significant role in glucose and lipid metabolism. Studies suggest that small molecule apelin receptor agonists can enhance insulin sensitivity and improve glucose utilization, which may be beneficial for conditions such as metabolic syndrome and type 2 diabetes . The potential for oral bioavailability in these compounds makes them attractive candidates for further development in metabolic disorders.

2.1 Antimicrobial Activity
Benzimidazole derivatives, including those related to this compound, have demonstrated significant antimicrobial properties. For instance, certain benzimidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens . These findings indicate the potential for developing new antimicrobial agents based on this structural framework.

2.2 Antiprotozoal Activity
Research has also highlighted the antiprotozoal properties of benzimidazole derivatives. Compounds similar to this compound have been evaluated for their activity against protozoa such as Acanthamoeba, which poses risks to human health . The ability of these compounds to inhibit protozoal growth suggests a broader application in treating parasitic infections.

Case Studies and Research Findings

StudyFindingsImplications
Benzoimidazole Derivatives as APJ Receptor Modulators Demonstrated blood pressure-lowering effects in hypertensive modelsPotential development of new antihypertensive drugs
Antimicrobial Activity Assessment Significant inhibition of MRSA and other resistant strains by benzimidazole derivativesDevelopment of new classes of antibiotics
Antiprotozoal Activity Investigation High activity against Acanthamoeba cystsNew therapeutic options for protozoal infections

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to biological effects such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Impact of Substituents on Properties

  • N1 Substituents: Cyclohexyl/Cyclopentyl: Cyclohexyl analogs (e.g., Va, Ve) demonstrate higher thermal stability and solubility in ethanol/hexane due to their bulky, hydrophobic groups . Cyclopentyl derivatives may exhibit similar trends but with slightly reduced steric hindrance. Benzyl/Butyl: Benzyl groups enhance π-π stacking (e.g., in crystal packing), while butyl chains improve lipophilicity, as seen in photoluminescence studies .
  • Hydroxy/methoxy groups (e.g., in butyl-substituted derivatives) contribute to hydrogen bonding and antioxidant activity, as observed in fluorophenyl analogs .
  • Biological Activity :

    • The antimycobacterial activity of Compound 5g highlights the importance of fluorophenyl and piperazine moieties in targeting resistant tuberculosis strains .
    • Antioxidant activity is maximized with hydroxyl and fluorine combinations, as seen in methyl 1-(4-fluorophenyl)-2-trihydroxyphenyl derivatives .

Biological Activity

Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the ethyl group and cyclopentyl substituent contributes to its unique pharmacological profile.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated promising antimicrobial properties. Studies show that many compounds in this class exhibit activity against bacteria, fungi, and protozoa. For instance:

  • Antibacterial Activity : Research indicates that certain benzimidazole derivatives can inhibit the growth of pathogenic bacteria. This compound was evaluated against various bacterial strains, showing effective inhibition at specific concentrations.
  • Antifungal Activity : The compound also displayed antifungal properties, with effective concentrations leading to significant reductions in fungal growth in vitro.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The IC50 values ranged from 80 to 200 nM, indicating potent activity against these cancer types .
  • Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like colchicine .

Case Studies and Research Findings

Several research articles have reported on the biological activities of this compound:

StudyFindings
Saxena et al. (2020)Reported promising antimycobacterial activity alongside cytotoxic effects against various cancer cell lines .
Recent Anticancer StudiesHighlighted the compound's ability to inhibit tubulin polymerization with IC50 values comparable to standard treatments .
Antimicrobial EvaluationDemonstrated effective inhibition against multiple bacterial strains, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes and purification methods for Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate?

The compound is synthesized via cyclocondensation of ethyl 4-(3-(1H-imidazol-1-yl)propylamino)-3-aminobenzoate with 4-chlorobenzaldehyde under reflux in DMF, using sodium persulfate as an oxidizing agent . Post-synthesis, the product is extracted with ethyl acetate, washed with water, and dried over anhydrous Na₂SO₄. Recrystallization from ethyl acetate yields bronze block crystals. Characterization employs TLC (Rf = 0.26 in petroleum ether/ethyl acetate 5:5 v/v) and NMR spectroscopy (¹H and ¹³C) to confirm purity and structural integrity .

Q. How is the crystallographic structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with unit cell parameters:

  • a = 9.0611(1) Å, b = 13.8393(2) Å, c = 18.0470(3) Å
  • β = 92.386(1)°, V = 2261.12(6) ų, Z = 4 . Hydrogen-bonding interactions (O–H···N/O) form a 3D network, stabilized by bifurcated C–H···O interactions, generating R₁²(6) ring motifs. Data collection at 100 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL yield R = 0.048 .

Advanced Research Questions

Q. How do substituents (e.g., cyclopentyl, ethyl ester) influence the compound’s biological activity and target selectivity?

  • Cyclopentyl Group : Enhances lipophilicity, promoting membrane permeability and binding to hydrophobic pockets in targets like tubulin (analogous to MBIC, a microtubule-destabilizing agent) .
  • Ethyl Ester : Facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Docking studies of related 2-phenyl-benzimidazoles show the ester moiety interacts with EGFR’s ATP-binding site, suggesting a similar mechanism .
  • Benzimidazole Core : Enables π-π stacking with aromatic residues in enzyme active sites, as observed in GABAA receptor modulators like etomidate .

Q. What methodologies resolve contradictions in crystallographic data, such as hydrogen bonding ambiguities?

  • Refinement Tools : SHELXL analyzes anisotropic displacement parameters and residual electron density to resolve positional uncertainties. For example, O-bound H atoms are freely refined with Uiso(H) = 1.2–1.5 Ueq(O) .
  • Packing Analysis : Mercury software identifies recurring motifs (e.g., C–H···O interactions) and calculates packing similarity scores against analogous structures (e.g., Ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives) .
  • Validation : Rint values (<0.05) and goodness-of-fit (S = 1.05) confirm data consistency .

Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Analysis : Tools like SwissADME predict moderate blood-brain barrier permeability (LogP ~3.2) and CYP450 inhibition risk due to the benzimidazole core .
  • Toxicity Profiling : QSAR models highlight potential hepatotoxicity from the imidazole moiety, necessitating in vitro assays (e.g., HepG2 cell viability) .
  • Docking Studies : AutoDock Vina evaluates binding affinities (ΔG < −8 kcal/mol) to prioritize targets like tubulin or EGFR .

Methodological Considerations

  • Data Collection : Use Bruker SMART APEX II CCD diffractometers for high-resolution data (θmax = 32.7°) and multi-scan absorption correction (Tmin/Tmax = 0.922/0.947) .
  • Biological Assays : Employ fluorescence-based tubulin polymerization assays (≥99% pure tubulin) to evaluate anti-mitotic activity, comparing IC₅₀ values with MBIC (IC₅₀ = 1.2 µM) .
  • Synthetic Optimization : Microwave-assisted cyclization (e.g., T3P-mediated reactions) reduces reaction times from hours to minutes, improving yield by ~20% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate
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